Regioisomeric Differentiation: 2-Hydroxymethyl vs. 3-Hydroxymethyl in 1,4-Benzodioxine Carboxylates
The target compound is the 2-hydroxymethyl-6-carboxylate regioisomer, which must be distinguished from its isomeric counterpart, 3-hydroxymethyl-2,3-dihydro-1,4-benzodioxine-5-carboxylate (CAS 103988-51-8) [1]. In analogous benzodioxine systems, the position of the ring substituent exerts a pronounced influence on pharmacological activity; shifting the carboxylate from the 6- to the 7-position in thrombin inhibitors altered the Ki value by more than 3-fold in matched stereoisomeric pairs [2]. Although a direct head-to-head biological comparison between the 2-hydroxymethyl and 3-hydroxymethyl regioisomers has not been published, this class-level inference underscores the critical need to verify regioisomeric identity during procurement.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-(hydroxymethyl)-6-carboxylate |
| Comparator Or Baseline | 3-(hydroxymethyl)-5-carboxylate regioisomer (CAS 103988-51-8) |
| Quantified Difference | Not directly quantified for this pair; class-level thrombin Ki difference between 6- and 7-substituted regioisomers ≥ 3-fold |
| Conditions | In silico structural comparison; class-level biological inference from published benzodioxine SAR |
Why This Matters
Incorrect regioisomer procurement leads to erroneous impurity profiling and invalidates structure-activity relationship campaigns.
- [1] Molaid. 3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid methyl ester (CAS 103988-51-8). https://www.molaid.com (accessed 2026-05-03). View Source
- [2] Ilić, M.; Dunkel, P.; Ilaš, J.; et al. Towards dual antithrombotic compounds – Balancing thrombin inhibitory and fibrinogen GPIIb/IIIa binding inhibitory activities of 2,3-dihydro-1,4-benzodioxine derivatives through regio- and stereoisomerism. European Journal of Medicinal Chemistry 2013, 62, 329-340. View Source
